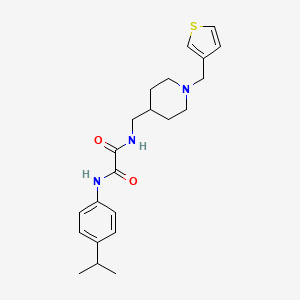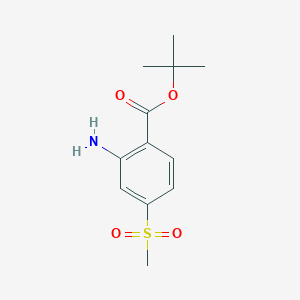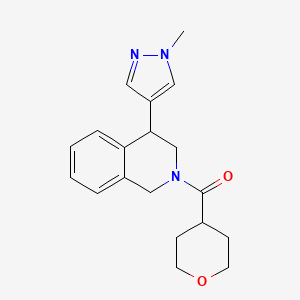
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
O-Benzylation of 2-Oxo-1,2-Dihydropyridines
The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis, especially for natural product and active molecule development. Researchers have explored novel methods to achieve this transformation. One notable approach involves a ternary system consisting of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA). This system effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines using various substituted benzyl halides and related compounds. The resulting O-benzyl products serve as important synthetic intermediates for functional group protection .
Herbicidal Activity
The compound’s structure suggests potential herbicidal activity. Researchers have synthesized derivatives by combining halogenated pyridines with 6-methoxybenzothiazole-2-one. Investigating the structure-activity relationship (SAR) of these derivatives could reveal insights into their herbicidal properties .
Peptide Mimics
2-Oxo-1,2-dihydropyridines are widely used as peptide mimics due to their ability to mimic peptide physiological activity. For instance, they can act as protease inhibitors, thrombin inhibitors, elastase inhibitors, and caspase inhibitors. Selective O-alkylation, including O-benzylation, plays a critical role in constructing these peptide mimics .
Antitumor and Antiviral Properties
Some natural compounds containing the 2-oxo-1,2-dihydropyridine structure exhibit potent antitumor and antiviral activities. Investigating the compound’s effects on cancer cells and viral pathogens could provide valuable insights for drug development .
Indole Derivatives
Indole derivatives, including those with 2-oxo-1,2-dihydropyridine moieties, have diverse biological applications. For example, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Understanding the pharmacological activity of indole derivatives can guide further research .
Anti-Tubercular Agents
Considering the compound’s structure, it may be worth exploring its potential as an anti-tubercular agent. Researchers have designed and synthesized related benzamide derivatives for evaluation against Mycobacterium tuberculosis. Investigating its efficacy in inhibiting tuberculosis could be a promising avenue .
Propiedades
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-33-16-8-13-27-24(31)19-34-26-28-23-12-11-21(29-14-6-3-7-15-29)17-22(23)25(32)30(26)18-20-9-4-2-5-10-20/h2,4-5,9-12,17H,3,6-8,13-16,18-19H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQMEBYVZDNZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C=C(C=C2)N3CCCCC3)C(=O)N1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride](/img/structure/B2449864.png)


![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2449869.png)



![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2449877.png)

![N-(2,4-dimethylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2449881.png)
![methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2449887.png)